molecular formula C9H8BrN3O2 B6353846 Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1352397-95-5

Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No. B6353846
CAS RN: 1352397-95-5
M. Wt: 270.08 g/mol
InChI Key: MNMVMQXBDHCZPZ-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate” is an organic compound that belongs to the class of phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of this compound involves a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C . The 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines were obtained in 88–96% yield .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H8BrN3O2 . It has a molecular weight of 270.09 .


Chemical Reactions Analysis

This compound has been identified as a strategic compound for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . It has tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Regioselective Synthesis

A study details the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, where a methodology involving the treatment of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with POCl3 to yield highly reactive derivatives is outlined. This approach facilitates the synthesis of derivatives with potential applications in medicinal chemistry and drug discovery (Drev et al., 2014).

Antimicrobial Activity

Research on methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates highlights their synthesis and evaluation for antimicrobial activity. This indicates the compound's potential as a precursor in developing new antimicrobial agents (Gein et al., 2009).

Inhibition of Phosphodiesterase

Another study explored derivatives of pyrazolo[1,5-a]pyrimidine as in vitro cAMP phosphodiesterase inhibitors, showcasing the compound's potential in biochemical applications and therapeutic research (Novinson et al., 1975).

Synthesis of Derivatives

The synthesis of various derivatives of pyrazolo[1,5-a]pyrimidine has been extensively studied, demonstrating the compound's versatility in creating a wide array of molecules with potential biological activities. For instance, the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine receptor ligands indicates its utility in developing new neurological drugs (Bruni et al., 1994).

Antiviral Activity

A study on the synthesis and antiviral activity of certain pyrazolo[1,5-a]pyrimidine analogues highlights the compound's role in antiviral drug development. This research underscores the potential for creating effective treatments against viral infections (Saxena et al., 1990).

Future Directions

Future research could focus on further exploring the optical properties of this compound and its potential applications in various fields such as materials science and biological interactions . The beneficial properties of such materials can raise our standard of living .

properties

IUPAC Name

methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMVMQXBDHCZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140657
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-7-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352397-95-5
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-7-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352397-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-7-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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